![molecular formula C15H16N2O3S B14410504 4-[3-(4-Methylphenyl)-5-nitrothiophen-2-yl]morpholine CAS No. 86673-67-8](/img/structure/B14410504.png)
4-[3-(4-Methylphenyl)-5-nitrothiophen-2-yl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(4-Methylphenyl)-5-nitrothiophen-2-yl]morpholine is a complex organic compound that belongs to the class of morpholine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Methylphenyl)-5-nitrothiophen-2-yl]morpholine typically involves multi-step organic reactions. One common method includes the nitration of a thiophene derivative followed by coupling with a morpholine derivative. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective nitration of the thiophene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(4-Methylphenyl)-5-nitrothiophen-2-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed
Oxidation: The major product is the corresponding amino derivative.
Reduction: The major product is the fully reduced morpholine derivative.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-[3-(4-Methylphenyl)-5-nitrothiophen-2-yl]morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-[3-(4-Methylphenyl)-5-nitrothiophen-2-yl]morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The morpholine ring can also interact with various enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylphenmetrazine: A psychoactive compound with a similar structure but different pharmacological properties.
4-Bromophenyl derivatives: Compounds with similar aromatic substitution patterns but different functional groups.
Uniqueness
4-[3-(4-Methylphenyl)-5-nitrothiophen-2-yl]morpholine is unique due to the combination of its morpholine ring, thiophene ring, and nitro group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
86673-67-8 |
|---|---|
Formule moléculaire |
C15H16N2O3S |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
4-[3-(4-methylphenyl)-5-nitrothiophen-2-yl]morpholine |
InChI |
InChI=1S/C15H16N2O3S/c1-11-2-4-12(5-3-11)13-10-14(17(18)19)21-15(13)16-6-8-20-9-7-16/h2-5,10H,6-9H2,1H3 |
Clé InChI |
VEGHFIJCWYGAIE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(SC(=C2)[N+](=O)[O-])N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



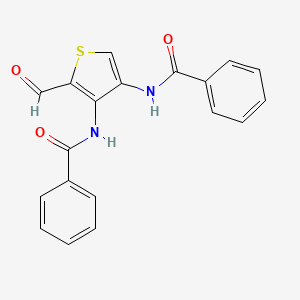
![4-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy]phenol](/img/structure/B14410430.png)
![Lithium, [phenylbis(trimethylsilyl)methyl]-](/img/structure/B14410431.png)
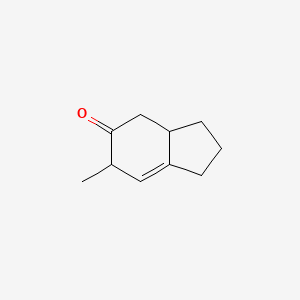
![2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione](/img/structure/B14410440.png)
![1-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide](/img/structure/B14410448.png)
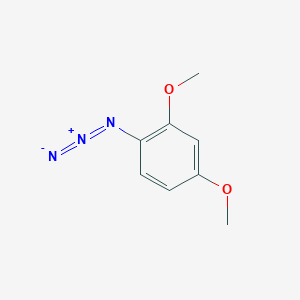
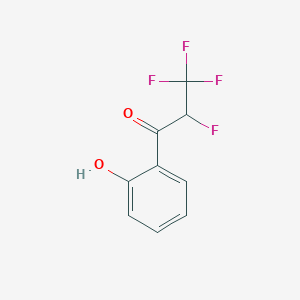
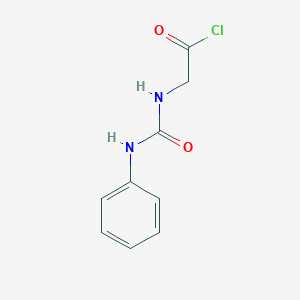

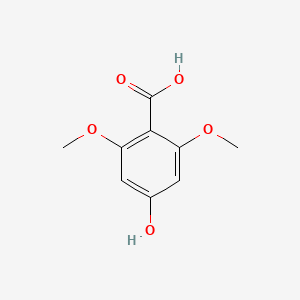
![2-[Bromotris(2,2-dimethylpropoxy)-lambda~5~-phosphanyl]-1-phenylethan-1-one](/img/structure/B14410463.png)

